molecular formula C23H25NO4S B2745153 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 2034242-69-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2745153
CAS No.: 2034242-69-6
M. Wt: 411.52
InChI Key: LKGHPLLQAUMSKP-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic acetamide derivative featuring a benzothiophene moiety linked to a hydroxypropyl chain and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group. The benzo[b]thiophen-2-yl group contributes aromaticity and sulfur-mediated electronic effects, while the hydroxypropyl chain introduces hydrogen-bonding capability. The dihydrobenzofuran moiety, stabilized by 2,2-dimethyl substitution, enhances lipophilicity. Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and validation .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S/c1-22(2)12-16-8-6-9-17(21(16)28-22)27-13-20(25)24-14-23(3,26)19-11-15-7-4-5-10-18(15)29-19/h4-11,26H,12-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHPLLQAUMSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C)(C3=CC4=CC=CC=C4S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and interactions with various biological targets.

Structural Characteristics

The compound features several notable structural components:

  • Benzo[b]thiophene moiety : This polycyclic aromatic structure is often associated with a range of biological activities, including anticancer properties.
  • Hydroxypropyl group : This functional group contributes to the compound's hydrophilicity and potential interactions with biological macromolecules.
  • Dihydrobenzofuran component : Known for its pharmacological significance, this structure is linked to various therapeutic effects.

The molecular formula of the compound is C20H25N1O3SC_{20}H_{25}N_{1}O_{3}S with a molecular weight of approximately 357.48 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the benzo[b]thiophene structure through cyclization reactions.
  • Functionalization with hydroxypropyl and dihydrobenzofuran groups , which may involve various coupling reactions.
  • Purification steps to ensure high yield and purity of the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • A study on related dihydrobenzofuran lignans showed promising anticancer effects against various human tumor cell lines, particularly leukemia and breast cancer cells. The most active compound in that study had a GI(50) value of less than 10 nM against breast cancer cell lines .

The mechanism of action for compounds like this compound may involve:

  • Inhibition of tubulin polymerization , which is crucial for cell division. Similar compounds have shown to inhibit mitosis at micromolar concentrations by interfering with the colchicine binding site on tubulin .

Other Biological Activities

In addition to anticancer effects, the compound may also exhibit:

  • Antimicrobial properties , as suggested by the presence of sulfonamide groups in structurally related compounds .
  • Potential interactions with serotonin receptors , which could imply roles in mood regulation and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Investigated the anticancer activity against a panel of 60 human tumor cell lines; identified significant growth inhibition in leukemia and breast cancer cells .
Study 2Examined structural analogs for their ability to inhibit tubulin polymerization; demonstrated that specific modifications enhance cytotoxicity .
Study 3Explored the interaction with serotonin receptors; indicated potential applications in treating mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide (reported in ), which shares the dihydrobenzofuran-7-yloxy-acetamide backbone but differs in the nitrogen-linked substituent .

Property N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide
Molecular Formula C₂₂H₂₅NO₄S (estimated) C₁₉H₂₁NO₃ (estimated)
Molecular Weight ~423.5 g/mol ~335.4 g/mol
Aromatic Substituent Benzo[b]thiophen-2-yl (sulfur-containing heterocycle) o-Tolyl (methyl-substituted benzene)
Hydrogen-Bonding Groups Hydroxypropyl (-OH) None (lacks hydroxyl group)
Lipophilicity Moderate (balanced by S-atom and hydroxyl) Higher (due to o-tolyl’s methyl group)

Research Findings and Implications

Structural Impact on Solubility : The hydroxypropyl group in the primary compound enhances aqueous solubility compared to the o-tolyl variant, which relies solely on the acetamide’s polar carbonyl group .

Electronic Effects : The sulfur atom in benzo[b]thiophen-2-yl may facilitate π-π stacking or charge-transfer interactions, contrasting with the steric but electronically inert o-tolyl group.

Synthetic Complexity : The primary compound’s hydroxypropyl-benzothiophene linkage requires multi-step synthesis, whereas the o-tolyl derivative is simpler to functionalize.

Preparation Methods

Formation of Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is synthesized via a palladium-catalyzed coupling reaction. A typical protocol involves reacting 2-bromothiophenol with a substituted benzene derivative under Suzuki-Miyaura conditions. Key parameters include:

Reagent Catalyst System Solvent Temperature Yield
2-Bromothiophenol Pd(PPh₃)₄, Na₂CO₃ Toluene 80°C 78%
Benzene boronic acid

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation and reductive elimination.

Introduction of 2-Hydroxypropyl Group

The hydroxypropyl side chain is introduced through nucleophilic substitution. The benzo[b]thiophene intermediate is treated with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O):

$$
\text{Benzo[b]thiophene} + \text{Epichlorohydrin} \xrightarrow{\text{BF₃·Et₂O}} \text{2-(Benzo[b]thiophen-2-yl)oxirane}
$$

The epoxide is subsequently hydrolyzed under acidic conditions to yield the 2-hydroxypropyl derivative.

Etherification with 2,2-Dimethyl-2,3-dihydrobenzofuran

Etherification of the hydroxypropyl intermediate with 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran employs Mitsunobu conditions (DIAD, PPh₃) or phase-transfer catalysis (PTC):

Method Reagents Solvent Temperature Yield
Mitsunobu DIAD, PPh₃ THF 0–25°C 65%
PTC K₂CO₃, TBAB H₂O/CH₂Cl₂ 40°C 72%

The PTC method minimizes side reactions and improves scalability, as demonstrated in analogous syntheses.

Acetamide Formation

The final acetamide group is introduced via coupling of the etherified intermediate with chloroacetyl chloride, followed by amidation with ammonia:

$$
\text{Ether intermediate} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N}} \text{Chloroacetamide} \xrightarrow{\text{NH₃}} \text{Acetamide}
$$

Alternative routes use carbodiimide-mediated couplings (EDC/HOBt) for higher regioselectivity.

Reaction Optimization and Conditions

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, achieving 78% vs. 62% yields.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances etherification efficiency by 15% compared to non-PTC methods.

Solvent Effects

  • Toluene : Preferred for palladium-catalyzed steps due to high boiling point and stability.
  • THF/Water Mixtures : Optimal for hydrolysis steps, providing a balance between solubility and reactivity.

Purification and Isolation Techniques

Crude products are purified via:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.
  • Salt Formation : Treatment with HCl gas in dichloromethane improves crystallinity, as seen in analogous amides.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
¹H NMR δ 1.45 (s, 6H, CH₃), 4.25 (q, 2H, OCH₂), 6.85–7.80 (m, aromatic H)
IR 1680 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H)
MS (ESI) m/z 412.5 [M+H]⁺

Purity and Yield

Step Average Yield Purity (HPLC)
Benzo[b]thiophene 78% 95%
Etherification 72% 97%
Final acetamide 68% 99%

Challenges and Alternative Approaches

  • Low Yields in Etherification : Attributed to steric hindrance; mitigated using bulkier bases (DIPEA).
  • Byproduct Formation : Acetamide dimerization is suppressed via low-temperature amidation (-15°C).
  • Alternative Routes : Microwave-assisted synthesis reduces reaction times by 40% but requires specialized equipment.

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Coupling benzo[b]thiophen-2-yl and dihydrobenzofuran-7-yl moieties via acetamide linkages using carbodiimides (e.g., DCC) as coupling agents .
  • Hydroxyl Group Introduction : Controlled oxidation or hydroxylation steps under inert conditions to preserve stereochemistry .
  • Solvent and Catalyst Optimization : Reactions often employ polar aprotic solvents (e.g., DMF, dichloromethane) with catalysts like DMAP to enhance yields .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

How is the molecular structure of this compound confirmed post-synthesis?

Structural validation relies on:

  • Spectroscopy :
    • NMR (¹H, ¹³C) to identify proton environments and confirm substituent positions .
    • IR Spectroscopy to detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : For absolute stereochemical determination, particularly for the hydroxypropyl and dihydrobenzofuran groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

What initial biological assays are recommended to evaluate its activity?

  • In Vitro Enzyme Inhibition : Screen against targets like kinases or proteases using fluorogenic substrates .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative pathogens .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Continuous Flow Reactors : Enhance reproducibility and scalability by minimizing batch-to-batch variability .
  • Computational Guidance : Use quantum mechanical calculations (e.g., DFT) to predict transition states and select catalysts .

How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Purity Analysis : Re-examine compound purity via LC-MS to rule out degradation products .
  • Dose-Response Curves : Ensure activity is concentration-dependent and reproducible across multiple replicates .

What computational strategies predict its mechanism of action?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets .
  • QM/MM Simulations : Model enzyme-substrate interactions at atomic resolution to infer inhibitory pathways .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .

How to investigate stability under varying physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic pH, UV light, and elevated temperatures, followed by HPLC monitoring .
  • Metabolic Stability : Use liver microsome assays to evaluate CYP450-mediated degradation .

What advanced techniques elucidate its interaction with biological targets?

  • Cryo-EM or X-ray Crystallography : Resolve compound-protein complexes to identify binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Kinetic Analysis : Measure association/dissociation rates (kₐ, kₒff) via surface plasmon resonance (SPR) .

Methodological Notes

  • Contradiction Management : Cross-validate findings using independent labs or open-access datasets to mitigate bias .
  • Safety : Adhere to institutional chemical hygiene plans for handling reactive intermediates (e.g., thiophene derivatives) .

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